2-Bromo-1-[2-(difluoromethoxy)-5-methylphenyl]ethan-1-one
Description
2-Bromo-1-[2-(difluoromethoxy)-5-methylphenyl]ethan-1-one is a chemical compound with the molecular formula C10H9BrF2O2 and a molecular weight of 279.08 g/mol . This compound is known for its unique structure, which includes a bromine atom, a difluoromethoxy group, and a methylphenyl group. It is used in various scientific research applications due to its reactivity and potential biological activities.
Properties
IUPAC Name |
2-bromo-1-[2-(difluoromethoxy)-5-methylphenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2O2/c1-6-2-3-9(15-10(12)13)7(4-6)8(14)5-11/h2-4,10H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVJYMNHZDVRFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(F)F)C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901209628 | |
| Record name | 2-Bromo-1-[2-(difluoromethoxy)-5-methylphenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901209628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
795290-97-0 | |
| Record name | 2-Bromo-1-[2-(difluoromethoxy)-5-methylphenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=795290-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-[2-(difluoromethoxy)-5-methylphenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901209628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[2-(difluoromethoxy)-5-methylphenyl]ethan-1-one typically involves the bromination of a precursor compound. One common method involves the reaction of 2-(difluoromethoxy)-5-methylbenzaldehyde with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. For example, continuous flow reactors can be used to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-[2-(difluoromethoxy)-5-methylphenyl]ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used in these reactions.
Major Products Formed
Substitution Reactions: Products include substituted ethanones with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include ketones, carboxylic acids, and other oxidized derivatives.
Reduction Reactions: Products include alcohols and alkanes.
Scientific Research Applications
Chemistry
2-Bromo-1-[2-(difluoromethoxy)-5-methylphenyl]ethan-1-one serves as a building block in the synthesis of complex organic molecules. Its bromine atom allows for various substitution reactions, enabling the formation of new compounds with diverse functionalities.
Common Reactions :
- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Oxidation Reactions : Can be oxidized to yield ketones or carboxylic acids.
- Reduction Reactions : Reduction can produce alcohols or alkanes.
Biological Research
The compound is under investigation for its potential biological activities , which include:
- Antimicrobial Properties : Studies indicate that it may inhibit the growth of various bacteria and fungi, suggesting applications in treating infections.
- Antitumor Activity : Preliminary research shows efficacy against several cancer cell lines, indicating potential as a chemotherapeutic agent.
Pharmaceutical Applications
Research is ongoing to explore its role as a pharmaceutical intermediate . The unique combination of difluoromethoxy and bromine groups may enhance the bioactivity of derived compounds, making them suitable candidates for drug development.
Uniqueness
The presence of both a bromine atom and a difluoromethoxy group distinguishes this compound from others, imparting unique reactivity and biological activity profiles.
Case Studies
Recent studies have highlighted the potential of this compound in various research contexts:
- Antitumor Activity Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxic effects on human cancer cell lines, suggesting its utility in developing new anticancer therapies.
- Antimicrobial Efficacy Research : Investigations into its antimicrobial properties revealed that certain derivatives showed promising results against resistant bacterial strains, indicating potential for pharmaceutical applications in infection control.
- Synthetic Route Optimization : Research focused on optimizing synthetic routes for producing this compound efficiently using continuous flow reactors, enhancing yield and safety during production.
Mechanism of Action
The mechanism of action of 2-Bromo-1-[2-(difluoromethoxy)-5-methylphenyl]ethan-1-one involves its interaction with various molecular targets. The bromine atom and difluoromethoxy group play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function . This interaction can affect various biochemical pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-[4-(difluoromethoxy)-3-methoxyphenyl]ethan-1-one
- 2-Bromo-1,1-difluoroethane
- 1-Bromo-2,2-difluoroethane
Uniqueness
2-Bromo-1-[2-(difluoromethoxy)-5-methylphenyl]ethan-1-one is unique due to the presence of both a bromine atom and a difluoromethoxy group on the same molecule. This combination of functional groups imparts distinct reactivity and potential biological activities compared to similar compounds . The specific arrangement of these groups also influences its chemical behavior and applications in research and industry .
Biological Activity
2-Bromo-1-[2-(difluoromethoxy)-5-methylphenyl]ethan-1-one is a synthetic organic compound with potential biological activities. It belongs to a class of compounds that have garnered interest due to their pharmacological properties, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacodynamics, potential therapeutic applications, and relevant research findings.
- Chemical Formula : C₉H₇BrF₂O₂
- Molecular Weight : 265.05 g/mol
- Melting Point : 66-68 °C
- Boiling Point : 301.9 °C at 760 mmHg
- Density : 1.564 g/cm³
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its effects on different biological systems, including:
- Antitumor Activity : Research indicates that compounds with bromine and difluoromethoxy substituents exhibit significant antitumor properties. These compounds have shown efficacy against various cancer cell lines, suggesting their potential as chemotherapeutic agents .
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, inhibiting the growth of bacteria and fungi. This suggests a possible application in treating infections .
Antitumor Activity
A study published in the European Journal of Medicinal Chemistry highlighted the structure-activity relationship (SAR) of brominated phenyl ethanones, including this compound. The research showed that modifications to the phenyl ring significantly affected cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds with halogen substituents had enhanced activity compared to their non-halogenated counterparts .
Antimicrobial Studies
Another investigation focused on the antimicrobial properties of related compounds, revealing that derivatives with difluoromethoxy groups exhibited notable inhibition against both Gram-positive and Gram-negative bacteria. The study utilized standard methods such as disk diffusion and broth microdilution assays to evaluate efficacy, confirming the potential for developing new antimicrobial agents based on this scaffold .
Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Significant cytotoxicity in cancer cell lines | |
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Enhanced effects with bromine substitutions |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific cellular pathways involved in apoptosis and cell proliferation. Its halogenated structure may facilitate interactions with DNA or key proteins involved in cell cycle regulation, leading to increased cytotoxicity in malignant cells .
Q & A
Q. Table 1: Representative NMR Data (DMSO-)
| Proton Environment | δ (ppm) | Multiplicity | Integration | Reference |
|---|---|---|---|---|
| Aromatic H (C5-methyl) | 1.76 | Singlet | 3H | |
| Difluoromethoxy (CF) | 116.3 | Triplet | 2F |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
